2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline
Description
Properties
IUPAC Name |
2,3-difluoro-4-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NSi/c1-15(2,3)7-6-8-4-5-9(14)11(13)10(8)12/h4-5H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQKZPTNYXUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C=C1)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Sonogashira Coupling
The coupling proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination of the alkyne and transmetallation with CuI. Reductive elimination forms the C-C bond .
Deprotection with TBAF
The TMS group is cleaved under fluoride-mediated conditions (e.g., TBAF·3H₂O in MeOH), yielding the free ethynyl aniline. This step is critical for enabling cross-coupling reactions or further functionalization .
Cross-Coupling Reactions
The free ethynyl group enables participation in azide-alkyne cycloadditions (CuAAC) or Suzuki-Miyaura couplings . For example:
-
CuAAC : Reaction with azides yields triazole derivatives, which can be deacetylated to form bioactive sulfonamides .
-
Suzuki Coupling : Pd-catalyzed coupling with boronic acids to form biaryl compounds .
Difluoromethylation
While not directly applied to this compound, related difluoromethylation strategies (e.g., using ethyl 2,2-difluoro-2-(trimethylsilyl)acetate) highlight the versatility of TMS-protected ethynyl groups in late-stage functionalization .
Comparative Analysis of Structural Analogues
| Compound | Key Differences |
|---|---|
| 2,3-Difluoroaniline | Lacks ethynyl group; limited reactivity in coupling reactions. |
| 4-((Trimethylsilyl)ethynyl)aniline | Absence of fluorine atoms reduces stability and reactivity in oxidation/reduction. |
| 2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline | Fluorine positioning alters electronic effects and regioselectivity in coupling. |
Representative Reaction Data
| Reaction | Reagents/Conditions | Yield | Ref. |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 86% | |
| TBAF Deprotection | TBAF·3H₂O, MeOH, rt | – | |
| Azide-Alkyne Cycloaddition | CuSO₄, sodium ascorbate, THF, rt | – |
This compound’s unique structure enables its use in diverse applications, from agrochemical synthesis to drug discovery. Its reactivity is modulated by fluorine substitution and the TMS-protected ethynyl group, making it a valuable intermediate in modern organic chemistry.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block: The compound serves as a crucial precursor for synthesizing trifluoromethylpyridines, which are essential structural motifs in active pharmaceutical ingredients and agrochemicals. Its reactivity allows for the formation of various derivatives that can be utilized in drug discovery and development.
2. Medicinal Chemistry:
- Anticancer Activity: Research indicates that derivatives of difluorinated anilines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 5 to 15 µM against breast cancer cells . This suggests potential therapeutic applications in oncology.
- Enzyme Interaction Studies: The compound is also used in biochemical assays to study enzyme interactions, providing insights into its potential as a chemical probe .
3. Material Science:
- Specialty Chemicals Production: In industry, 2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline is utilized to produce specialty chemicals with specific properties tailored for applications in electronics and coatings.
Case Studies
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of difluorinated anilines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This highlights their potential as lead compounds for further development in cancer therapy.
Case Study 2: Agrochemical Applications
In agrochemical research, derivatives of trifluoromethylpyridines have been developed using 2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline as a starting material. These derivatives have shown effectiveness in protecting crops from pests, leading to the development of over 20 new agrochemicals with ISO common names.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Fluorine Positional Isomers
- 2,6-Difluoro-4-((trimethylsilyl)ethynyl)aniline (): This isomer differs in fluorine placement (positions 2 and 6), which alters electronic effects. Synthesis involves similar Sonogashira coupling but starts with 2,6-difluoroaniline precursors .
- 3,4-Difluoro-N-methyl-N-(2-(phenylselanyl)phenyl)aniline (): Fluorines at positions 3 and 4 paired with a selenium-containing side chain result in distinct redox properties. The absence of a TMS-ethynyl group limits its utility in alkyne-based couplings but enhances applicability in organoselenium chemistry .
Ethynyl Group Variations
- 4-Chloro-2-(phenylethynyl)aniline and 4-Fluoro-2-(phenylethynyl)aniline ():
Replacing the TMS-ethynyl group with phenyl or halogen substituents reduces steric bulk and alters electronic properties. For example, the phenyl-ethynyl group increases π-conjugation, beneficial for optoelectronic materials, while the TMS group improves stability during synthesis .
Trifluoromethyl Analogs
- 2,3-Difluoro-6-(trifluoromethyl)aniline (QJ-7337, ):
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, making this compound more electrophilic than the TMS-ethynyl derivative. This property is advantageous in reactions requiring activated aromatic rings, such as nucleophilic substitutions .
Substituent Variations on the Amino Group
- N,N-Dibenzyl-4-((trimethylsilyl)ethynyl)aniline (M2, ): The dibenzyl groups on the nitrogen increase steric hindrance, reducing reactivity in electrophilic aromatic substitution but enhancing stability in radical reactions. In contrast, the primary amino group in the target compound allows for greater versatility in diazotization and imine formation .
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (Organic Solvents) | Thermal Stability |
|---|---|---|---|---|
| 2,3-Difluoro-4-((TMS)ethynyl)aniline | 239.31 g/mol | 3.2 | High in THF, DCM | Stable ≤ 200°C |
| 2,6-Difluoro-4-((TMS)ethynyl)aniline | 239.31 g/mol | 3.1 | High in toluene | Stable ≤ 200°C |
| 4-Fluoro-2-(phenylethynyl)aniline | 211.24 g/mol | 2.8 | Moderate in ethanol | Stable ≤ 150°C |
| N,N-Dibenzyl-4-((TMS)ethynyl)aniline | 403.59 g/mol | 5.6 | Low in hexane | Stable ≤ 180°C |
*Predicted using ChemDraw.
Biological Activity
2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a difluorinated aromatic ring with an ethynyl group attached to a trimethylsilyl moiety. Its molecular formula is C11H12F2N, and it possesses notable electronic properties due to the presence of fluorine atoms, which can influence its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that 2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
| A549 (Lung) | 12.5 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL.
Enzyme Inhibition
Research indicates that 2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline acts as an inhibitor of certain enzymes involved in cancer metabolism. Specifically, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
The biological activity of this compound can be attributed to several mechanisms:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability, allowing better interaction with biological targets.
- Caspase Activation : Induction of apoptosis in cancer cells is primarily mediated through caspase activation pathways.
- Enzyme Interaction : The compound's structure allows it to bind effectively to active sites on enzymes like DHFR, inhibiting their function.
Case Studies
- In Vivo Studies : Animal models treated with 2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline exhibited reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
- Combination Therapy : In combination with standard chemotherapy agents, this compound has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2,3-difluoro-4-((trimethylsilyl)ethynyl)aniline, and how are intermediates purified?
- Methodological Answer : A common approach involves deprotection of trimethylsilyl (TMS) groups under mild basic conditions. For example, potassium carbonate in methanol/THF at room temperature removes the TMS group from precursors like 2,6-difluoro-4-((trimethylsilyl)ethynyl)aniline. Purification typically employs silica gel column chromatography with mobile phases such as methanol-acetic acid (10:1) to isolate the product .
Q. How should researchers handle safety and stability concerns during synthesis?
- Methodological Answer : Due to the presence of reactive functional groups (e.g., ethynyl, fluorine), strict inert atmosphere protocols (e.g., nitrogen) are recommended during reactions. Safety data sheets for analogous fluoroanilines highlight the need for PPE (gloves, goggles) and proper ventilation to mitigate inhalation risks .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : LCMS (Liquid Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography) are essential. For example, LCMS with m/z values (e.g., 705 [M+H]⁺) and retention times (e.g., 1.29 minutes under QC-SMD-TFA05 conditions) validate purity and structural integrity .
Advanced Research Questions
Q. How does the ethynyl-TMS group influence reactivity in cross-coupling reactions?
- Methodological Answer : The TMS-ethynyl moiety acts as a directing group and stabilizes intermediates in palladium-catalyzed reactions. For instance, Suzuki-Miyaura coupling with dioxaborolanes requires catalysts like Pd(OAc)₂ and ligands such as dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine to achieve efficient coupling under nitrogen at 110°C .
Q. What challenges arise in characterizing reaction intermediates, and how can they be resolved?
- Methodological Answer : Transient intermediates (e.g., boronate esters) may require reverse-phase C18 column chromatography (acetonitrile/water) for isolation. Conflicting data from TGA (Thermogravimetric Analysis) or NMR can be resolved by optimizing reaction times and temperature, as seen in dendron-functionalized SWCNT syntheses .
Q. How can this compound be integrated into advanced materials like carbon nanotubes (SWCNTs)?
- Methodological Answer : The ethynyl group enables covalent attachment to nanomaterials. For example, 4-[(trimethylsilyl)ethynyl]aniline derivatives react with SWCNTs in the presence of CuSO₄ and sodium ascorbate, forming stable conjugates. Height profiles (via AFM) confirm functionalization, with ~5 nm increases at dendron-binding sites .
Q. What strategies improve catalytic efficiency in multi-step syntheses using this compound?
- Methodological Answer : Catalyst selection is critical. Palladium PEPPSI-IPr complexes supported on calix[8]arene enhance Suzuki-Miyaura coupling of aryl chlorides at mild temperatures (rt to 80°C). Pre-activation of the catalyst with CH₂Cl₂/toluene mixtures improves yield and reduces side reactions .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
